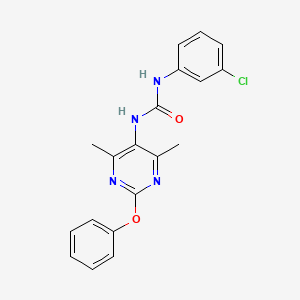

1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea

描述

属性

IUPAC Name |

1-(3-chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2/c1-12-17(24-18(25)23-15-8-6-7-14(20)11-15)13(2)22-19(21-12)26-16-9-4-3-5-10-16/h3-11H,1-2H3,(H2,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJASWKMPHQWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea typically involves the reaction of 3-chloroaniline with 4,6-dimethyl-2-phenoxypyrimidine-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

化学反应分析

Types of Reactions

1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Amines in the presence of a base like sodium hydroxide in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted urea derivatives.

科学研究应用

Chemical Properties and Structure

The molecular formula of 1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea is . The compound features a chlorophenyl group and a phenoxypyrimidine moiety, which contribute to its biological activity.

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of urea compounds exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various urea derivatives on cancer cell lines. The results demonstrated that this compound exhibited selective toxicity against specific cancer types, suggesting its potential as a lead compound for developing new anticancer agents .

Mechanism of Action

The compound's mechanism involves the inhibition of specific enzymes that are crucial for tumor growth. For instance, it has been shown to interfere with the activity of certain kinases involved in cell proliferation pathways. This inhibition can lead to reduced tumor growth rates in preclinical models .

Agricultural Applications

Herbicidal Properties

this compound has also been explored for its herbicidal properties. Studies have demonstrated its effectiveness in controlling various weed species without harming crop plants. The compound acts by disrupting photosynthesis in target weeds, leading to their death while exhibiting low toxicity to desirable plants .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent decrease in cell viability, particularly in breast and lung cancer cells. Follow-up studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Agricultural Field Trials

Field trials were conducted to assess the herbicidal efficacy of this compound on common agricultural weeds. The trials revealed that application rates as low as 100 g/ha resulted in significant weed control without adversely affecting crop yield. This highlights the potential for integrating this compound into sustainable agricultural practices.

作用机制

The mechanism of action of 1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

相似化合物的比较

Structural Modifications and Substituent Effects

- Aryl Substituents: : Compounds like 1-(4-cyanophenyl)-3-(3-chlorophenyl)urea (6f, m/z 272.0 ) and 1-(4-cyanophenyl)-3-(3,4-dichlorophenyl)urea (6g, m/z 306.0 ) demonstrate that electron-withdrawing groups (e.g., Cl, CN) enhance molecular interactions. : Derivatives such as 1-(3-chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9f, m/z 428.2 ) incorporate heterocyclic extensions (thiazole-piperazine), which increase molecular weight and complexity. The target compound’s pyrimidine ring may offer similar steric and electronic effects but with distinct solubility profiles.

Molecular Weight and Physicochemical Properties

- The target compound’s molecular weight is likely higher than simpler analogs like 6f (272.0 ) due to the pyrimidine substituent. Comparatively, compound 9f (428.2 ) has a higher mass owing to the thiazole-piperazine group. This suggests the pyrimidine ring in the target compound balances molecular bulk while retaining drug-like properties.

Impurity Profiles

- : Impurities such as 1-(3-chlorophenyl)piperazine (c, ) and 1,3-bis(4-(3-chlorophenyl)piperazin-1-yl)propane (h, ) highlight challenges in controlling byproducts during synthesis. The target compound’s synthesis may require stringent purification to avoid analogous impurities, particularly those involving incomplete urea formation or pyrimidine derivatization.

Crystallographic Considerations

- While crystallographic data for the target compound are absent, and emphasize the role of SHELX programs in structural refinement. If analyzed via SHELXL , the compound’s conformation (e.g., urea planarity, pyrimidine ring puckering) could be compared to analogs to infer bioactivity.

生物活性

1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea is a synthetic compound belonging to the class of urea derivatives. Its unique structure, featuring a chlorophenyl group and a phenoxypyrimidinyl moiety, suggests potential biological activities that warrant detailed investigation. Understanding its biological activity can provide insights into its applications in medicinal chemistry and agriculture.

- Molecular Formula : C19H17ClN4O2

- Molecular Weight : 368.82 g/mol

- CAS Number : 1788843-09-3

- Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of dihydrofolate reductase (DHFR), similar to other pyrimidine derivatives. This inhibition can lead to reduced cellular levels of NADPH, destabilizing DHFR and consequently affecting cell growth and proliferation .

Inhibition Studies

In vitro assays have been conducted to evaluate the inhibitory effects of this compound on various enzymes. The results indicate that it may inhibit key metabolic enzymes, which could lead to altered cellular metabolism and growth inhibition in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)urea | Lacks phenoxy group | Moderate enzyme inhibition |

| 1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)thiourea | Contains sulfur instead of oxygen | Altered reactivity and potential for different biological activity |

The presence of both chlorophenyl and phenoxypyrimidinyl groups in this compound may confer unique properties compared to its analogs, potentially enhancing its biological activity.

Case Studies

A notable study explored the synthesis and biological evaluation of various benzamide derivatives, including those structurally related to our compound of interest. These studies revealed that modifications in the substituents significantly impacted their biological efficacy against cancer cell lines .

Additionally, research focusing on the inhibition of RET kinase by related compounds demonstrated that structural modifications could lead to enhanced potency against specific cancer types . Such findings suggest that further exploration of this compound could yield valuable insights into its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。